4-((1-((3-chloro-4-methoxyphenyl)sulfonyl)pyrrolidin-3-yl)oxy)-6-methyl-2H-pyran-2-one

Description

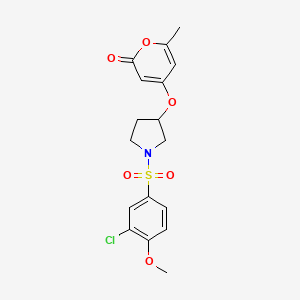

4-((1-((3-Chloro-4-methoxyphenyl)sulfonyl)pyrrolidin-3-yl)oxy)-6-methyl-2H-pyran-2-one is a synthetic organic compound characterized by a pyrrolidine ring sulfonated at the 1-position with a 3-chloro-4-methoxyphenyl group. The pyrrolidine is further functionalized at the 3-position with an ether linkage to a 6-methyl-substituted pyran-2-one moiety. This structure combines a sulfonamide group, known for its role in medicinal chemistry (e.g., enzyme inhibition), with a pyranone ring, which is often associated with hydrogen-bonding interactions and bioactivity .

Properties

IUPAC Name |

4-[1-(3-chloro-4-methoxyphenyl)sulfonylpyrrolidin-3-yl]oxy-6-methylpyran-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18ClNO6S/c1-11-7-13(8-17(20)24-11)25-12-5-6-19(10-12)26(21,22)14-3-4-16(23-2)15(18)9-14/h3-4,7-9,12H,5-6,10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUCWQOBOOCZPPH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=O)O1)OC2CCN(C2)S(=O)(=O)C3=CC(=C(C=C3)OC)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18ClNO6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Research Implications

- Synthetic Challenges: The target compound’s ether linkage between pyrrolidine and pyranone may require specialized coupling conditions, akin to phosphoramidite chemistry used in ’s nucleotide analog synthesis .

- Crystallography: SHELX-based refinement () would be critical for resolving the compound’s conformation, particularly the sulfonyl group’s orientation and pyranone planarity .

- Hydrogen-Bonding Networks: The pyranone’s carbonyl group likely participates in graph-set motifs (e.g., C=O···H-N), as described in ’s analysis of molecular aggregates .

Q & A

Basic Research Questions

Q. What synthetic strategies are optimal for preparing 4-((1-((3-chloro-4-methoxyphenyl)sulfonyl)pyrrolidin-3-yl)oxy)-6-methyl-2H-pyran-2-one, and how do reaction conditions influence yield?

- Methodological Answer :

- Step 1 : Sulfonylation of pyrrolidine derivatives with 3-chloro-4-methoxybenzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) to form the sulfonyl-pyrrolidine intermediate .

- Step 2 : Coupling the intermediate with 6-methyl-2H-pyran-2-one via nucleophilic substitution at the pyrrolidine-3-oxy position. Use polar aprotic solvents (e.g., DMF or DMSO) and mild bases (e.g., K₂CO₃) to avoid side reactions .

- Yield Optimization : Monitor reaction progress using TLC/HPLC and purify via recrystallization (e.g., methanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane gradients) .

Q. Which spectroscopic techniques are critical for confirming the structure of this compound?

- Methodological Answer :

- NMR : Use - and -NMR to verify the pyrrolidine sulfonyl group (δ ~3.5–4.0 ppm for pyrrolidine protons, δ ~135–140 ppm for sulfonyl carbons) and pyranone moiety (δ ~5.5–6.5 ppm for olefinic protons) .

- X-ray Crystallography : Resolve stereochemical ambiguities (e.g., pyrrolidine ring conformation) using single-crystal X-ray diffraction, as demonstrated for structurally similar sulfonylated heterocycles .

- Mass Spectrometry : Confirm molecular weight via HRMS (ESI+) with <2 ppm error .

Advanced Research Questions

Q. How can researchers resolve discrepancies in biological activity data across different assay models for this compound?

- Methodological Answer :

- Controlled Assay Conditions : Standardize variables such as solvent (DMSO concentration ≤0.1%), pH, and temperature to minimize matrix effects .

- Dose-Response Curves : Perform triplicate experiments with IC₅₀/EC₅₀ calculations to assess reproducibility. Use statistical tools (e.g., ANOVA) to identify outliers .

- Mechanistic Follow-Up : Employ SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to validate target binding affinity if activity varies between cell-based and enzymatic assays .

Q. What strategies are recommended for analyzing structure-activity relationships (SAR) given the compound’s multifunctional groups?

- Methodological Answer :

- Functional Group Modification : Synthesize analogs with variations (e.g., replacing the methoxy group with hydroxyl or halogens) to evaluate electronic effects on bioactivity .

- Computational Modeling : Use DFT (density functional theory) to calculate electrostatic potential maps and identify key pharmacophoric features (e.g., sulfonyl group as a hydrogen bond acceptor) .

- Biological Profiling : Test analogs against a panel of related targets (e.g., kinases, GPCRs) to map selectivity and infer SAR .

Q. How can thermal stability and degradation pathways of this compound be systematically evaluated?

- Methodological Answer :

- Thermogravimetric Analysis (TGA) : Measure weight loss under controlled heating (e.g., 10°C/min in nitrogen) to identify decomposition temperatures .

- Accelerated Stability Studies : Store samples at 40°C/75% RH for 4 weeks and analyze degradation products via LC-MS. Use Arrhenius kinetics to predict shelf life .

- Mechanistic Insights : Isolate degradation byproducts (e.g., sulfonic acid derivatives) and propose pathways using MS/MS fragmentation patterns .

Data Contradiction Analysis

Q. How should conflicting data on the compound’s solubility in polar vs. nonpolar solvents be addressed?

- Methodological Answer :

- Solvent Screening : Use a standardized shake-flask method with UV/Vis quantification. Test solvents like water (pH 1–13 buffers), ethanol, DMSO, and chloroform .

- Molecular Dynamics (MD) Simulations : Predict solvation free energy to rationalize experimental solubility trends .

- Crystallinity Impact : Compare amorphous vs. crystalline forms (via XRD) since crystallinity drastically reduces solubility .

Q. What experimental designs mitigate variability in cytotoxicity assays caused by the compound’s autofluorescence?

- Methodological Answer :

- Fluorescence Quenching : Add non-fluorescent quenchers (e.g., trypan blue) or use luminescence-based assays (e.g., CellTiter-Glo®) .

- Control Experiments : Include vehicle-only controls and validate results with orthogonal assays (e.g., flow cytometry for apoptosis) .

- Spectral Deconvolution : Use fluorescence microscopy with narrow-band filters to isolate signal from background .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.